molecular formula C16H14ClNO2 B2743278 5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 886933-80-8

5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2743278
CAS No.: 886933-80-8
M. Wt: 287.74
InChI Key: ITTIBQSYYDHOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound characterized by its unique structure, which includes a chlorobenzyl group and an isoquinolinone core

Preparation Methods

The synthesis of 5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and 3,4-dihydroisoquinolin-1(2H)-one.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-chlorobenzyl chloride reacts with 3,4-dihydroisoquinolin-1(2H)-one in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce specific functional groups.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized isoquinolinone derivatives.

Scientific Research Applications

5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group may enhance binding affinity to these targets, while the isoquinolinone core can modulate biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one can be compared with similar compounds such as:

    4-((4-chlorobenzyl)oxy)benzaldehyde: This compound shares the chlorobenzyl group but differs in the core structure, leading to different chemical and biological properties.

    4-((4-chlorobenzyl)oxy)-4’-cyanoazobenzene: Another related compound with a different core structure, used in liquid crystal applications.

    Phenyl boronic acid derivatives: These compounds have different functional groups but can undergo similar types of chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-[(4-chlorophenyl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c17-12-6-4-11(5-7-12)10-20-15-3-1-2-14-13(15)8-9-18-16(14)19/h1-7H,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTIBQSYYDHOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.